hemoglobin F Fukuyama
Description
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Properties
CAS No. |
119371-21-0 |
|---|---|
Molecular Formula |
C9H15NO |
Synonyms |
hemoglobin F Fukuyama |
Origin of Product |
United States |
Nomenclature and Historical Context of Hemoglobin F Fukuyama
Identification and Initial Characterization
Hemoglobin F-Fukuyama (Hb F-Fukuyama) was first identified and characterized in a Japanese newborn nih.gov. The initial report describing this gamma chain variant was published in 1989 by Hidaka, Iuchi, Nakahara, and Iwakawa nih.gov. Molecular analysis revealed that Hb F-Fukuyama is distinguished by an amino acid substitution at position 43 of the A-gamma globin chain, where aspartate (Asp) is replaced by asparagine (Asn). This is denoted as Agamma43(CD2)Asp->Asn, with the presumed genetic mutation being GAC->AAC at codon 43 nih.gov.
Detailed structural studies to characterize Hb F-Fukuyama involved tryptic digestion of the isolated gammaX chain, followed by the separation of resultant peptides using reversed-phase high-performance liquid chromatography (HPLC) and subsequent amino acid analysis nih.gov. Electrophoretic studies, specifically isoelectric focusing (IEF), demonstrated that Hb F-Fukuyama (referred to as Hb FX in early reports) exhibited a migration pattern slower than normal Hb F but faster than Hb A2 nih.gov. Further analysis through chain separation indicated specific percentages of different gamma globin chains, as shown in the table below. nih.gov
| Chain Type | Percentage (%) |
| AgammaX | 33.1 |
| Ggamma | 45.8 |
| AgammaI | 21.1 |
The discovery report also noted a relatively high level of Hb FX, constituting 20.6% of the total hemoglobin in the affected individual, leading the authors to consider the possibility of an additional gamma-thalassemia contributing to this elevated expression nih.gov.
Classification within Hemoglobin F Variants
Hemoglobin F variants are structural alterations within the fetal hemoglobin molecule (α2γ2). Normal Hb F is the primary hemoglobin produced during fetal development and typically decreases to very low levels (less than 1-2%) after the first year of life nih.govwikipedia.orgwho.int. The gamma globin chains are encoded by two highly similar genes, HBG1 and HBG2, which produce slightly different protein forms based on the amino acid at position 136 (alanine for HBG1 and glycine (B1666218) for HBG2) nih.gov.
Hemoglobin F-Fukuyama is definitively classified as a gamma-globin chain variant due to the identified mutation at position 43 of the A-gamma globin chain nih.gov. This places it among the numerous known variants of fetal hemoglobin, which can arise from mutations affecting the structure or expression of the gamma-globin genes researchgate.net. While many hemoglobin variants exist, exceeding 1,000 naturally occurring structural variants in humans, some cause disease (hemoglobinopathies) and others have little to no clinical effect orpha.net. Hb F variants are generally expressed during fetal and neonatal life and their levels significantly diminish after the first year researchgate.net.
Distinction from other Hemoglobin Fukuyama Variants
It is crucial to differentiate Hemoglobin F-Fukuyama from other hemoglobin variants or conditions that share the "Fukuyama" nomenclature, which can lead to confusion.
Primarily, there is a distinct beta-globin chain variant also known as Hemoglobin Fukuyama (without the "F-" prefix). This variant is characterized by a mutation in the beta-globin chain at position 77 (EF1), where histidine (His) is replaced by tyrosine (Tyr), represented as beta 77(EF1)His----Tyr. The genetic basis for this beta variant is a missense mutation in the beta-globin gene (HBB:c.232C>T) nih.govuwm.edu.pl. This beta-chain variant was also discovered in a Japanese individual and first reported in 1988 nih.govnih.gov. Although both variants carry the "Fukuyama" designation, their distinct mutations on different globin chains (gamma for Hb F-Fukuyama and beta for Hb Fukuyama) delineate them as separate molecular entities nih.govnih.gov.
Furthermore, the term "Fukuyama" is also associated with Fukuyama congenital muscular dystrophy (FCMD) , a severe autosomal recessive neuromuscular disorder nih.gov. FCMD is characterized by muscle weakness, hypotonia, and brain malformations, and is caused by a mutation on chromosome 9Q 31-33 nih.gov. This condition is entirely distinct from hemoglobin variants and is mentioned here solely to prevent any misconception that it is related to the hemoglobin variant named Hemoglobin F Fukuyama.
PubChem CIDs for Referenced Compounds
Molecular Genetic Basis of Hemoglobin F Fukuyama
Gene Locus and Chromosomal Assignment
Human fetal hemoglobin (HbF) is a tetrameric protein composed of two alpha (α) globin chains and two gamma (γ) globin chains (α2γ2). fishersci.canih.gov The genes responsible for encoding these γ-globin chains are HBG1 (also known as the Aγ-globin gene) and HBG2 (the Gγ-globin gene). These two genes are located in the β-globin gene cluster on the short arm of chromosome 11, specifically at locus 11p15.4 . nih.govatlasgeneticsoncology.orgwikipedia.orgensembl.orgorpha.netorigene.com Hemoglobin F-Fukuyama is classified as an Aγ variant, indicating that the mutation responsible for this specific hemoglobin variant resides within the HBG1 gene . nih.govuniprot.org
Specific Nucleotide Substitution
Hemoglobin F-Fukuyama is distinguished by two specific amino acid replacements within the Aγ-globin chain. These substitutions are Agamma43(CD2)Asp→Asn and 75(E19)Ile→Thr. nih.govuniprot.org The presumed nucleotide mutation underlying the Agamma43(CD2)Asp→Asn change is a transition from GAC to AAC at codon 43. nih.govuniprot.org The other substitution, 75(E19)Ile→Thr, is associated with a mutation from ATA to ACA. uniprot.org
Codon Change and Amino Acid Transition
The table below summarizes the specific codon changes and the resulting amino acid transitions observed in Hemoglobin F-Fukuyama:
| Position (Residue No.) | Original Codon | Original Amino Acid | Substituted Codon | Substituted Amino Acid |
| 43 (CD2) | GAC | Aspartate (Asp) | AAC | Asparagine (Asn) |
| 75 (E19) | ATA | Isoleucine (Ile) | ACA | Threonine (Thr) |
Genotype-Phenotype Correlation at the Molecular Level
The presence of Hemoglobin F-Fukuyama has been noted to contribute to elevated levels of total HbF. In a Japanese newborn, Hemoglobin F-Fukuyama was observed to constitute 20.6% of the total hemoglobin, with 33.1% attributed to the AγX chain (the variant Aγ-globin chain). nih.gov The authors of this finding considered the possibility of a co-inherited gamma-thalassemia contributing to this elevated HbF level. nih.gov
Electrophoretic studies have shown that Hb F-Fukuyama focuses slower than normal Hb F but faster than Hb A2 during isoelectric focusing (IEF). nih.gov At the molecular level, such amino acid substitutions can influence the stability, oxygen affinity, and structural integrity of the hemoglobin molecule. While specific detailed findings on these parameters for Hb F-Fukuyama are limited in the provided information, the elevated HbF levels observed suggest a molecular mechanism that allows for increased production or persistence of this variant.
mRNA Transcriptional Analysis in Hemoglobin F Fukuyama
Direct, detailed research findings specifically on the mRNA transcriptional analysis of Hemoglobin F-Fukuyama are not extensively reported in the available information. However, general molecular studies on other hemoglobin variants and types of hereditary persistence of fetal hemoglobin (HPFH) have demonstrated that point mutations, particularly in the promoter regions of gamma-globin genes, can significantly alter interactions between transcription factors and the gene promoter, thereby influencing gene expression and the level of γ-globin mRNA transcription. fishersci.finih.govrcsb.orgmassbank.eulovd.nlpromega.ca While the exact impact of the Hemoglobin F-Fukuyama mutations (GAC→AAC at codon 43 and ATA→ACA at codon 75) on mRNA transcription or stability is not detailed, such amino acid changes can theoretically affect mRNA processing, stability, or translation efficiency, leading to the observed protein levels.
Protein Biochemistry and Structural Implications of Hemoglobin F Fukuyama
Primary Amino Acid Sequence Alteration
Hemoglobin F-Fukuyama is characterized by a missense mutation in the γ-globin gene, leading to an amino acid substitution at position γ43 (CD2), where Aspartic acid (Asp) is replaced by Asparagine (Asn) psu.edu. This specific mutation, denoted as γ43(CD2)Asp→Asn, represents a single point mutation in the γ-globin chain psu.edu. It is important to note that earlier reports in the context of Hb Fukuyama (not specifically Hb F-Fukuyama) sometimes referred to a β77 (EF1) His→Tyr mutation, but this pertains to a beta-chain variant, not the fetal hemoglobin F-Fukuyama variant which is on the gamma-chain nih.govnih.gov.
Table 1: Primary Amino Acid Alteration in Hemoglobin F Fukuyama
| Hemoglobin Variant | Globin Chain Affected | Amino Acid Position (Helix/Segment) | Original Amino Acid | Substituted Amino Acid | Mutation Type |
| This compound | γ-globin (gamma-A) | γ43 (CD2) | Aspartic acid (Asp) | Asparagine (Asn) | Missense |
Consequences for Globin Chain Stability and Folding
Information directly detailing the impact of the γ43(CD2)Asp→Asn mutation on the stability and folding of the specific Hb F-Fukuyama γ-globin chain is limited in the provided search results. However, hemoglobin variants with structural alterations can affect the stability of globin chains mdpi.com. Generally, single amino acid substitutions can lead to unstable hemoglobin variants more susceptible to denaturation mdpi.com. While the γ43(CD2)Asp→Asn mutation is within the non-helical CD segment, not directly in a heme-binding or crucial inter-chain contact region, any change in amino acid sequence can potentially alter the local environment, affecting protein folding kinetics or stability nih.gov. The stability of hemoglobin is crucial for its function and lifespan within red blood cells nih.gov.
Tetrameric Assembly Dynamics and Stability
Hemoglobin F is a tetrameric protein composed of two α-globin and two γ-globin chains (α2γ2) wikipedia.orgnih.gov. The assembly of these chains into a stable tetramer is critical for oxygen transport. Normal HbF exhibits a higher tetramer-dimer subunit interface strength compared to embryonic hemoglobins, with a 70-fold lower tetramer-dimer dissociation constant than HbA, indicating its enhanced stability nih.govrockefeller.eduresearchgate.net.
Heme Microenvironment and Ligand Binding Site Integrity
The heme group, a porphyrin ring with an iron atom, is the oxygen-binding site within each globin chain wikipedia.org. The microenvironment surrounding the heme group is critical for its function, including oxygen affinity and cooperativity mdpi.comnih.gov. Normal HbF has a higher affinity for oxygen compared to HbA, primarily due to the γ-chains' reduced interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), an allosteric regulator that lowers oxygen affinity wikipedia.orgnih.govresearchgate.net. This higher oxygen affinity is advantageous for the fetus in extracting oxygen from the mother's bloodstream vaia.com.
Specific research findings on how the γ43(CD2)Asp→Asn mutation in Hemoglobin F-Fukuyama affects the heme microenvironment and ligand binding site integrity are not explicitly detailed in the provided search results. However, if the mutation were to cause significant conformational changes in the γ-globin chain, it could indirectly influence the heme pocket, potentially altering oxygen affinity or other ligand binding characteristics. Some hemoglobin variants with altered oxygen affinity result from impairments in the stability of the T (deoxy) quaternary structure or modifications to the heme environment mdpi.comnih.gov.
PubChem CIDs for Mentioned Compounds
Functional Characterization of Hemoglobin F Fukuyama at the Molecular Level
Oxygen Binding Affinity and Dissociation Kinetics
Hemoglobin F generally exhibits a higher oxygen binding affinity compared to adult hemoglobin (HbA). This physiological advantage is critical during fetal development, facilitating efficient oxygen transfer from the maternal circulation to the fetus across the placenta wikipedia.orgderangedphysiology.comnih.govfrontiersin.org. This higher affinity is quantitatively reflected in a left-shifted oxygen dissociation curve and a lower P50 value. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. For normal HbF, the P50 is approximately 19 mmHg, whereas for HbA, it is typically around 26.7 mmHg derangedphysiology.comnih.govfrontiersin.org.
The increased oxygen affinity of HbF is intrinsically linked to structural differences in its γ-globin chains compared to the β-globin chains of HbA. Notably, specific residues, including those at positions γ1, γ5, γ43, and γ143, contribute to this characteristic wikipedia.org. While the exact impact of the Aγ43(CD2)Asp→Asn mutation in Hemoglobin F Fukuyama on its oxygen binding affinity and dissociation kinetics has not been specifically reported, it is presumed to generally align with the high oxygen affinity characteristic of native HbF due to its γ-chain composition.
Table 1: Comparative Oxygen Binding Properties of Hemoglobin A and Hemoglobin F
| Property | Hemoglobin A (HbA) | Hemoglobin F (HbF) |
| Oxygen Affinity | Lower | Higher wikipedia.orgderangedphysiology.comnih.govfrontiersin.org |
| Oxygen Dissociation Curve | Right-shifted | Left-shifted derangedphysiology.comnih.govfrontiersin.org |
| P50 Value (approx.) | 26.7 mmHg derangedphysiology.com | 19 mmHg derangedphysiology.comnih.gov |
| 2,3-BPG Binding Affinity | Higher | Lower wikipedia.orgbloodresearch.or.krderangedphysiology.comnih.govfrontiersin.org |
Allosteric Regulation by 2,3-Bisphosphoglycerate (B1242519) Analogs
There are no specific published studies detailing the allosteric regulation of this compound by 2,3-BPG or its synthetic analogs. However, based on its classification as an HbF variant with a mutation at Aγ43 (CD2), it is reasonable to infer that its interaction with 2,3-BPG would generally mirror the reduced affinity observed for native HbF, given that the primary 2,3-BPG binding site at γ143 remains unchanged from the canonical HbF structure.
Hemoglobin Tetramer Stability and Denaturation Profiles
Hemoglobin molecules, including HbF, exist as tetramers, a complex of four polypeptide chains, each containing a heme group wikipedia.orgbloodresearch.or.krderangedphysiology.com. The structural integrity and stability of this tetrameric form are crucial for its physiological function. Hemoglobin F is recognized for its inherent stability, exhibiting robust subunit contacts that make it less prone to dissociation into dimers compared to HbA scispace.com. Studies indicate that HbF has a significantly lower tetramer-dimer dissociation constant, approximately 70-fold less than that of HbA scispace.com.
Red Blood Cell Membrane Interaction Dynamics
The interaction between hemoglobin and the red blood cell (RBC) membrane is a vital aspect influencing the mechanical properties and lifespan of erythrocytes mdpi.comwfsahq.org. Hemoglobin molecules, particularly deoxygenated hemoglobin, can bind to the inner leaflet of the RBC membrane, primarily through interactions with integral membrane proteins like band 3, and components of the cytoskeleton such such as α- and β-spectrin, actin, and protein 4.1 mdpi.com. This binding can influence the deformability of the red blood cell and is implicated in the process of erythrocyte aging and their subsequent removal from circulation mdpi.com. This interaction is reversible and can be influenced by intracellular calcium levels mdpi.com.
As of the current available literature, there are no specific research findings or detailed studies explicitly documenting the red blood cell membrane interaction dynamics unique to this compound. While hemoglobin, in general, interacts with the RBC membrane as described above, any specific alterations or unique properties of Hb F-Fukuyama's interaction with the erythrocyte membrane have not been reported. Therefore, the applicability of this subsection to the known properties of this specific variant is not established beyond the general understanding of hemoglobin-membrane interactions.
Advanced Methodologies for Hemoglobin F Fukuyama Characterization
Chromatographic Techniques for Variant Separation
Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography, plays a pivotal role in the initial screening and separation of hemoglobin variants based on their differing chemical properties, such as charge and hydrophobicity. learnhaem.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is widely regarded as the diagnostic method of choice for hemoglobin variants in many laboratories worldwide due to its ability to detect, resolve, and quantify a large number of variants. learnhaem.com The principle involves injecting a lysed and diluted blood specimen onto a column containing small, modified silica (B1680970) spheres, typically with weakly cationic properties. learnhaem.com Hemoglobin components are absorbed onto the column and then eluted by a gradient of increasing ionic strength. learnhaem.comnih.gov Changes in absorbance, often measured at 415 nm, are detected as the eluate passes through a photometer. learnhaem.comnih.gov
For hemoglobin F variants, HPLC is effective in separating HbF from other hemoglobin types like HbA, HbA2, HbS, and HbC. nih.govnih.gov The specific retention time of a variant on the HPLC system is a key parameter for its presumptive identification. scispace.com For instance, normal HbF typically elutes with a retention time of around 0.98–1.2 minutes on a cation-exchange HPLC system. learnhaem.com The presence of Hemoglobin F Fukuyama, with its specific amino acid substitution, would result in an altered retention time compared to normal HbF due to the change in charge and slight alteration in conformation, allowing for its differentiation. Reversed-phase HPLC has also been specifically employed for the separation of globin chains, including the γX chain (the variant gamma chain) of this compound. tandfonline.com
Table 1: Typical Retention Times of Normal and Variant Hemoglobins on HPLC learnhaem.com
| Window / Peak | Retention Time (min) | Causes / Variant Hemoglobin |
| P1 | 0.63 – 0.85 | Bilirubin, Hemoglobin H, Hemoglobin Bart's |
| F | 0.98 – 1.2 | Hemoglobin F |
| P2 | 1.24 – 1.4 | Glycated Hemoglobin, Hemoglobin Hope |
| P3 | 1.4 – 1.9 | Post-translationally modified Hemoglobin A, Hb J-Oxford |
| A | 1.3 – 3.1 | Hemoglobin A, glycated S, Köln |
| A2 | 3.3 – 3.9 | Hemoglobin A2, E, Lepore |
| D | 3.9 – 4.3 | Hemoglobin D-Punjab, G-Philadelphia |
| S | 4.3 – 4.7 | Hemoglobin S, Q-Thailand |
| C | 4.9 – 5.3 | Hemoglobin C, O-Arab |
Cation Exchange Chromatography Applications
Cation exchange chromatography separates hemoglobin types based on their charge differences. nih.govumich.edugoogle.com Hemoglobin molecules, being proteins, carry a net charge that varies with their amino acid composition and the pH of the surrounding buffer. google.comgoogle.com In cation exchange chromatography, a column with negatively charged functional groups binds positively charged hemoglobin molecules. google.comthermofisher.com Hemoglobin variants with different net positive charges will bind with varying affinities and elute at different salt concentrations or pH values. nih.govgoogle.com
Electrophoretic and Isoelectric Focusing Methodologies
Electrophoretic techniques separate hemoglobin variants based on their differential migration through a gel or capillary medium under an electric field, a process driven by differences in their net electrical charge. google.commedscape.com
Polyacrylamide Gel Isoelectric Focusing Analysis
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a molecule carries no net electrical charge. google.com In polyacrylamide gel IEF (PAGIF), a stable pH gradient is established across the gel. google.comnih.gov Hemoglobin variants migrate through this gradient until they reach the pH corresponding to their pI, where their net charge becomes zero and migration ceases, resulting in distinct bands. google.com
PAGIF is highly effective for resolving various hemoglobin variants, including HbA, HbF, HbS, and HbC. google.comnih.govtandfonline.com For this compound, the amino acid substitution of aspartic acid (pI ≈ 2.77) with asparagine (pI ≈ 5.41) at position 43 of the Aγ chain results in a less negatively charged molecule (or more positively charged at physiological pH) than normal HbF. tandfonline.com This change in net charge causes Hb F Fukuyama to focus at a different isoelectric point on the gel compared to normal HbF. tandfonline.com One study specifically demonstrated the distinct migration of "Hb Fx" (this compound) relative to HbF and HbA on polyacrylamide slab gel (pH 5-9), confirming its different electrophoretic mobility. tandfonline.com
Table 2: Hemoglobin Fractions Detected by Isoelectric Focusing in a Propositus with Hb F Fukuyama tandfonline.com
| Hemoglobin Fraction | Percentage of Total Hemoglobin |
| Hb A | 42.8% |
| Hb F | 36.6% |
| Hb Fx (Hb F Fukuyama) | 20.6% |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) is a modern, automated technique offering high resolution, speed, and reproducibility for the separation and quantification of hemoglobin fractions and variants. medscape.comiacld.comsebia.comabacusdx.com In CE, hemoglobin fractions are separated within a narrow silica capillary based on their electrophoretic mobility and electroosmotic flow under high voltage in an alkaline buffer. medscape.comsebia.com The distinct migration position (or elution time) allows for presumptive identification of hemoglobin variants. sebia.com
CE is capable of providing clear hemoglobin fraction profiles and accurate quantification of HbF and other major hemoglobin variants. sebia.comabacusdx.com Its high resolving power makes it comparable to traditional electrophoresis for reliable measurement of hemoglobin fractions and is suitable for screening hemoglobinopathies. medscape.com The distinct change in the charge of this compound due to the Asp→Asn substitution enables its separation and detection using CE, providing a valuable tool for its characterization. tandfonline.comsebia.com
Population Genetics and Geographical Distribution of Hemoglobin F Fukuyama
Epidemiological Prevalence and Incidence Data
Hemoglobin F Fukuyama is considered a rare abnormal hemoglobin variant. wikipedia.org Specific comprehensive epidemiological data regarding its prevalence or incidence within the global population or even within Japan, where it was first identified, are not extensively reported in readily available literature. Its discovery in a Japanese newborn underscores its initial documented occurrence in this demographic. psu.edu
For context, other forms of hereditary persistence of fetal hemoglobin (HPFH), which result in elevated HbF levels, are also rare. For instance, the gene for HPFH trait is estimated to be present in approximately 1 in 1,000 African Americans. cincinnatichildrens.org However, this general prevalence data for HPFH does not directly translate to the specific Hb F-Fukuyama variant.
The following table summarizes the known epidemiological status of this compound:
| Characteristic | Data for this compound (Agamma variant) |
| Prevalence | Rare; specific numerical data not widely reported. |
| Incidence | Not explicitly documented. |
| Initial finding | Identified in a Japanese newborn. psu.edu |
Geographical Distribution Patterns
The primary geographical association of this compound is with Japan, given that it was first discovered in a Japanese newborn. psu.edu This suggests a localized or ancestral origin within this region. While other hemoglobin variants and thalassemias show wider geographical distributions influenced by historical migrations and environmental factors like malaria endemicity, specific widespread distribution patterns for Hb F-Fukuyama beyond its initial identification in Japan have not been established in published research. researchgate.net
Co-inheritance Patterns with other Globin Gene Variants
The presence of this compound (Agamma variant) has been noted with an inferred genetic background that suggests potential co-inheritance patterns. In the context of its initial identification, researchers considered the possibility of an additional gamma-thalassemia variant co-occurring to account for the observed high level of Hb FX (20.6% of total hemoglobin). psu.edu This highlights a potential interaction or modification of the phenotype when present with other gamma-globin anomalies.
More broadly, hereditary persistence of fetal hemoglobin (HPFH) is a genetically heterogeneous group of disorders. These conditions, which cause persistently elevated HbF levels in adults, can involve single point mutations in the gamma-globin gene promoter or large deletions in the beta-globin gene cluster. cincinnatichildrens.orguwm.edu.plmdpi.com When HPFH variants co-inherit with other significant hemoglobinopathies such as sickle cell disease (SCD) or beta-thalassemia, the elevated HbF levels can often ameliorate the clinical severity of these co-existing disorders. cincinnatichildrens.orguwm.edu.plmdpi.comwikipedia.orgpathlab.co.nznih.gov This ameliorating effect is due to HbF's ability to inhibit the polymerization of abnormal adult hemoglobin (like HbS in sickle cell disease) and compensate for reduced adult hemoglobin production in thalassemias. wikipedia.orgnih.gov While this general benefit applies to elevated HbF from various causes, direct studies detailing the specific ameliorating effects of Hb F-Fukuyama when co-inherited with other globin gene variants are limited.
It is important to differentiate this compound (a gamma-globin variant) psu.edu from "Hemoglobin Fukuyama," which is described as a beta-globin variant discovered in a Japanese individual, caused by a point mutation in the HBB gene leading to a high oxygen affinity and clinical features such as mild to moderate anemia, jaundice, and splenomegaly. wikipedia.orgnih.govnih.gov
Compound Names and PubChem CIDs
Molecular Pathophysiological Research in Hemoglobin F Fukuyama
Molecular Mechanisms of Cellular Processing and Turnover
The biosynthesis of hemoglobin is a complex process involving the coordinated synthesis of globin chains and heme, followed by their assembly into a stable tetramer in developing erythroid cells. The globin chains are synthesized on ribosomes and fold into their correct three-dimensional structures, a process that can be influenced by post-translational modifications and the cellular environment.
Specific research detailing the cellular processing and turnover of Hemoglobin F Fukuyama has not been documented. However, we can infer potential effects based on its known mutation: Aγ T43(CD2)Asp→Asn. This substitution replaces an acidic amino acid, aspartic acid, with a neutral, polar amino acid, asparagine. Such a change in the physicochemical properties of the polypeptide chain could theoretically influence its folding kinetics and interaction with other molecules within the cell.
The general turnover of hemoglobin in red blood cells is a result of the degradation of the entire cell at the end of its lifespan. However, unstable hemoglobin variants can be prematurely degraded by intracellular proteases, leading to a shortened red blood cell survival and hemolytic anemia. Whether the Asp→Asn substitution in this compound leads to such instability has not been experimentally determined.
Intracellular Stability and Aggregation Tendencies
The stability of the hemoglobin tetramer is crucial for its function and for the viability of the red blood cell. Instability can lead to the precipitation of hemoglobin, forming inclusion bodies (Heinz bodies) that damage the cell membrane and lead to premature destruction.
There is no direct evidence from the conducted research regarding the intracellular stability and aggregation tendencies of this compound. The substitution Aγ T43(CD2)Asp→Asn occurs in the CD2 region of the Aγ-globin chain. The location of this mutation is critical in determining its potential impact. If this region is involved in inter-subunit contacts or is crucial for maintaining the tertiary structure of the γ-globin chain, the substitution could potentially decrease the stability of the hemoglobin tetramer. The replacement of a charged aspartic acid with a neutral asparagine could disrupt local electrostatic interactions that contribute to the protein's folded state. However, without experimental data, it is difficult to predict whether this change would lead to significant instability or an increased tendency for aggregation.
For context, other amino acid substitutions in hemoglobin have been shown to have a range of effects on stability, from being clinically silent to causing severe hemolytic anemia.
Influence on Erythroid Cell Development and Maturation at the Molecular Level
Data Table
| Feature | Description |
| Compound Name | This compound |
| Synonyms | Hb F-Fukuyama |
| Molecular Formula | Not applicable (protein) |
| Structure | Tetramer of two α-chains and two variant Aγ-chains (α2γFukuyama2) |
| Specific Mutation | Substitution of Aspartic Acid (Asp) with Asparagine (Asn) at position 43 of the Aγ-globin chain (Aγ T43(CD2)Asp→Asn) |
Comparative Molecular Analysis with Other Hemoglobin Variants and Globinopathies
Comparative Structural and Functional Studies with other Hemoglobin F Variants
Hemoglobin F (HbF), typically composed of two alpha (α) and two gamma (γ) subunits (α2γ2), is the primary oxygen-carrying protein during fetal development. Its defining functional characteristic is a higher affinity for oxygen compared to adult hemoglobin (HbA), primarily due to its reduced interaction with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) flybase.orgijprajournal.com.
Differentiation from Hereditary Persistence of Fetal Hemoglobin (HPFH) Syndromes (Non-Deletional Types)
Hereditary Persistence of Fetal Hemoglobin (HPFH) syndromes are conditions characterized by the continued production of fetal hemoglobin into adulthood, exceeding the normal adult level of less than 1% flybase.orgcloudna.cnidrblab.net. Non-deletional HPFH types typically result from point mutations or minor deletions within the promoter regions of the γ-globin genes (HBG1 and HBG2) or in regulatory elements such as BCL11A and HBS1L-MYB flybase.orgcloudna.cnidrblab.nethmdb.ca. These mutations interfere with the normal silencing of γ-globin gene expression after birth, leading to increased synthesis of otherwise structurally normal HbF flybase.orgcloudna.cnidrblab.net.
In contrast, Hemoglobin F Fukuyama is a structural variant of the γ-globin chain itself, stemming from a specific amino acid substitution nih.gov. While both HbF Fukuyama and non-deletional HPFH involve mutations affecting γ-globin, the fundamental distinction lies in the nature of the defect. Non-deletional HPFH primarily alters the quantitative production of normal HbF, whereas HbF Fukuyama represents a qualitative change in the protein structure of the γ-globin subunit. This distinction is crucial for genetic counseling and understanding the pathological mechanisms. Patients with heterozygous non-deletional HPFH can have HbF levels ranging from 5% to 40% idrblab.net.
Molecular Interaction Profiling with Sickle Hemoglobin (HbS)
Fetal hemoglobin (HbF) is a well-established ameliorating factor in sickle cell disease (SCD) cenmed.comnih.gov. Sickle hemoglobin (HbS) contains a specific mutation (glutamic acid to valine at position 6 of the β-globin chain) that causes it to polymerize under deoxygenated conditions, leading to red blood cell sickling and vaso-occlusive crises researchgate.netpageplace.de. The presence of HbF inhibits HbS polymerization by diluting the intracellular concentration of HbS and, more importantly, because HbF and its mixed hybrid tetramer (α2βSγ) are largely excluded from the HbS polymer structure nih.govwikipedia.orgidrblab.net.
While specific molecular interaction profiling studies for HbF Fukuyama with HbS are not detailed in the provided search results, it is reasonable to infer its potential anti-sickling effect based on its nature as a γ-globin variant. If HbF Fukuyama retains the structural characteristics of normal HbF that prevent its incorporation into the HbS polymer, it would likely contribute to the dilution of HbS and a reduction in sickling, similar to normal HbF. The beneficial effect of HbF is highly dependent on its ability to hinder HbS polymerization, a property that stems from the structural differences between γ- and β-globin chains in the region of intermolecular contact idrblab.net. Studies have shown that both Gγ- and Aγ-globins have similar effects on HbS polymerization nih.gov. Therefore, a structural variant like HbF Fukuyama, derived from the Aγ-globin, would likely exhibit similar anti-sickling properties, provided its mutation does not introduce new interactions that favor or disrupt polymerization.
Comparison with β-Thalassemia Molecular Mechanisms
β-Thalassemia is a group of inherited blood disorders characterized by a reduced (β+) or absent (β0) synthesis of the β-globin chains, which are components of adult hemoglobin (HbA, α2β2) cloudna.cnnih.gov. This deficiency leads to an imbalance in globin chain synthesis, with an excess of α-globin chains. These unstable α-chains precipitate within erythroid precursors, leading to ineffective erythropoiesis, premature destruction of red blood cells (hemolysis), and chronic anemia cloudna.cn.
This compound, in contrast, is a structural variant of the γ-globin chain, a component of fetal hemoglobin nih.govnih.gov. Its primary molecular mechanism involves an alteration in the amino acid sequence of the γ-globin protein, rather than a defect in the quantity of β-globin chain production. While elevated HbF levels can be a compensatory mechanism in some forms of β-thalassemia, particularly β-thalassemia major and δβ-thalassemia, where γ-globin chains attempt to compensate for the deficient β-globin synthesis flybase.orgcloudna.cnhmdb.ca, HbF Fukuyama itself is not a direct cause of β-thalassemia. Instead, it is a specific structural abnormality of a globin chain, distinct from the molecular mechanisms underlying β-thalassemia which involve deficiencies in β-globin synthesis. Mutations in regulatory genes like KLF1 can also cause β-thalassemia minor phenotypes with elevated HbA2 and HbF, further highlighting the complex interplay of genetic factors in globin disorders uniroma2.it.
Phylogenetic Analysis of this compound Mutation within Globin Gene Evolution
The human globin genes are organized into two clusters: the α-globin cluster on chromosome 16 and the β-globin cluster on chromosome 11 flybase.orgnih.gov. The β-globin cluster, which includes the HBG1 (Aγ-globin), HBG2 (Gγ-globin), HBD (δ-globin), and HBB (β-globin) genes, is a prime example of gene duplication and divergence during evolution nih.govflybase.org. The order of genes in this cluster is 5'-epsilon – gamma-G – gamma-A – delta – beta-3' nih.gov.
Compound Names and PubChem CIDs
Future Directions in Hemoglobin F Fukuyama Research
Advanced Molecular Modeling and Simulation Studies
Computational approaches are critical for predicting the structural and functional consequences of mutations in proteins like hemoglobin. For Hb F Fukuyama, which contains two amino acid substitutions in the Aγ-globin chain (43 Asp→Asn and 75 Ile→Thr), advanced molecular modeling and simulation can offer profound insights without the immediate need for physical protein samples.
Future research will likely employ molecular dynamics (MD) simulations to create dynamic, three-dimensional models of the Hb F Fukuyama tetramer (α2γFukuyama2). These simulations can predict how the dual mutations alter the protein's structural stability, its flexibility, and its allosteric transitions between the tense (T) and relaxed (R) states, which are fundamental to oxygen binding and release. Researchers can investigate the impact of losing the aspartic acid at position 43 and introducing a threonine at position 75 on the intra- and inter-chain contacts within the hemoglobin molecule. Such studies can help predict whether Hb F Fukuyama has altered oxygen affinity, a modified Bohr effect, or a different response to allosteric effectors like 2,3-bisphosphoglycerate (B1242519) compared to normal fetal hemoglobin (Hb F).
| Simulation Technique | Research Objective | Potential Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Assess the overall structural stability and flexibility of the Hb F Fukuyama tetramer. | Determine if the mutations lead to an unstable hemoglobin variant, potentially causing hemolysis. |
| Steered Molecular Dynamics (SMD) | Simulate the oxygen binding and unbinding process. | Predict changes in oxygen affinity and cooperativity compared to standard Hb F. |
| Normal Mode Analysis (NMA) | Analyze the collective motions and allosteric pathways within the protein. | Identify alterations in the T-to-R state transition mechanism. |
| Protein-Protein Docking | Model the interaction between the mutant γ-globin chains and the α-globin chains. | Evaluate the stability of the α1-γ1 and α1-γ2 interfaces, which are crucial for tetramer integrity. |
Application of Gene Editing Technologies for Functional Validation
While modeling provides predictions, functional validation requires studying the variant in a biological context. Gene editing technologies, particularly CRISPR-Cas9 and base editing, offer powerful tools to achieve this. These techniques can be used to precisely introduce the specific nucleotide changes (e.g., GAC→AAC at codon 43 of the HBG1 gene) into the genome of human hematopoietic stem and progenitor cells (HSPCs) or immortalized erythroid cell lines.
By creating a stable cell line that expresses Hb F Fukuyama, researchers can directly study its functional properties. Differentiating these edited stem cells into mature red blood cells would allow for the experimental measurement of key biophysical parameters predicted by modeling, such as oxygen-carrying capacity and stability. Furthermore, this cellular model would enable investigations into the variant's effect on erythropoiesis (red blood cell production), cell lifespan, and any potential pathological characteristics, such as a propensity to induce hemolysis. This approach moves the study of Hb F Fukuyama from a rare clinical observation to a repeatable and detailed experimental science, providing definitive answers about its biological impact.
| Step | Technology/Method | Purpose |
|---|---|---|
| 1. Design | CRISPR-Cas9 guide RNA (gRNA) design; ssODN template synthesis | Target the specific locations in the Aγ-globin gene (HBG1) for the two mutations. |
| 2. Editing | Electroporation of CRISPR-Cas9 ribonucleoprotein (RNP) and ssODN into HSPCs | Introduce the desired point mutations into the genome of hematopoietic stem cells. |
| 3. Expansion & Differentiation | In vitro culture in erythroid differentiation medium | Expand the edited cells and induce them to mature into reticulocytes and red blood cells. |
| 4. Analysis | HPLC, Mass Spectrometry, Oxygen Dissociation Assays | Confirm the production of Hb F Fukuyama protein and measure its functional properties (e.g., quantity, oxygen affinity). |
Development of Novel Analytical Platforms for Rare Hemoglobin Variant Screening
The identification of rare variants like Hb F Fukuyama is highly dependent on the screening technologies used in clinical and research laboratories. Traditional methods like gel electrophoresis can have difficulty resolving variants with similar charges. Future progress relies on the broader adoption and continued development of high-resolution analytical platforms.
Modern techniques such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) offer superior separation and quantification of different hemoglobin species. Mass spectrometry (MS), particularly using a top-down approach, provides the exact mass of the intact globin chains, allowing for the unambiguous identification of variants based on the mass shift caused by amino acid substitutions. The integration of these advanced methods into routine newborn screening and diagnostic workflows would significantly increase the detection rate of rare variants. For Hb F Fukuyama, this could lead to the identification of more cases, providing a clearer picture of its prevalence and any associated clinical phenotypes. Furthermore, developing high-throughput versions of these platforms could make comprehensive screening more cost-effective and accessible globally.
| Platform | Principle of Separation/Detection | Advantage for Rare Variant Screening | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential retention times on an ion-exchange column. | Excellent quantification and resolution; established libraries of known variants. | |
| Capillary Zone Electrophoresis (CZE) | Separation based on electrophoretic mobility in a capillary. | High resolution, small sample volume, and different separation principle than HPLC, aiding in resolving co-eluting variants. | |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of globin chains. | Provides definitive molecular weight, enabling identification of known and unknown variants without ambiguity. | |
| Next-Generation Sequencing (NGS) | Directly sequences the globin genes. | Identifies the precise genetic mutation, including for novel or complex variants. |
Integration of Multi-Omics Data in Hemoglobin F Fukuyama Research
To fully understand the biological significance of Hb F Fukuyama, research must look beyond the hemoglobin protein itself. An integrated multi-omics approach combines data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the variant's effects.
This strategy would involve a systematic analysis of individuals identified with Hb F Fukuyama. Genomics would confirm the specific mutations in the HBG1 gene. Transcriptomics , through RNA sequencing, would quantify the expression level of the mutant γ-globin mRNA relative to other globin genes, revealing any impact on gene regulation. Proteomics would not only confirm the presence and quantity of the Hb F Fukuyama protein but also identify any compensatory changes in the broader proteome of the red blood cell. Finally, metabolomics could assess whether the presence of this variant alters the metabolic profile of erythrocytes, potentially affecting energy production or oxidative stress pathways. By integrating these datasets, researchers can uncover complex regulatory networks and downstream functional consequences that would be missed by studying the variant in isolation, providing a comprehensive understanding of its role in health and disease.
| Omics Layer | Key Research Question | Example Data Output |
|---|---|---|
| Genomics | What are the precise mutations in the globin gene cluster? |
Q & A
Q. How to critique and replicate DEA findings in hemoglobin research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
